molecular formula C8H14N4 B13070891 7-(Propan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine

7-(Propan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B13070891
M. Wt: 166.22 g/mol
InChI Key: ZRUMKNLBRPMDKN-UHFFFAOYSA-N
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Description

7-(Propan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazole ring fused to a pyrimidine ring, makes it an interesting subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Propan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through various methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, resulting in high yields and short reaction times . Another method involves the reaction of 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of microwave-assisted synthesis can also be scaled up for industrial applications, providing an efficient and sustainable method for large-scale production.

Chemical Reactions Analysis

Types of Reactions

7-(Propan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

7-(Propan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(Propan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For example, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2 and thereby inhibiting cell cycle progression . This leads to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(Propan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine is unique due to its specific structure, which allows it to interact with a variety of molecular targets. Its potential as a CDK2 inhibitor sets it apart from other similar compounds, making it a promising candidate for further research and development in medicinal chemistry.

Properties

Molecular Formula

C8H14N4

Molecular Weight

166.22 g/mol

IUPAC Name

7-propan-2-yl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C8H14N4/c1-6(2)7-3-4-9-8-10-5-11-12(7)8/h5-7H,3-4H2,1-2H3,(H,9,10,11)

InChI Key

ZRUMKNLBRPMDKN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CCNC2=NC=NN12

Origin of Product

United States

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